

An In-depth Technical Guide to BDC2.5 Mimotope 1040-63

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Compound of Interest

Compound Name: BDC2.5 Mimotope 1040-63

Cat. No.: B12377177

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Introduction

BDC2.5 mimotope 1040-63 is a synthetic peptide that serves as a powerful tool in the study of Type 1 Diabetes (T1D). It is a known agonist for the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4⁺ T-cell clone isolated from a non-obese diabetic (NOD) mouse. This mimotope is instrumental in research focused on understanding the mechanisms of autoimmune destruction of pancreatic β -cells, a hallmark of T1D. The BDC2.5 TCR has been found to recognize a naturally occurring hybrid insulin peptide, and the 1040-63 mimotope is a potent mimic of this natural ligand, enabling robust and reproducible T-cell activation for in vitro and in vivo studies.^{[1][2][3]}

This technical guide provides a comprehensive overview of **BDC2.5 mimotope 1040-63**, including its biochemical properties, its role in T-cell activation, detailed experimental protocols for its use, and a summary of key quantitative data from relevant studies.

Core Properties of BDC2.5 Mimotope 1040-63

The fundamental characteristics of the **BDC2.5 mimotope 1040-63** peptide are summarized in the table below.

Property	Value
Amino Acid Sequence	H-Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH (RTRPLWVRME)
Molecular Formula	C59H98N20O14S
Molecular Weight	1343.7 g/mol
Purity	Typically ≥95% by HPLC
Appearance	Lyophilized white powder
Storage	Store at -20°C for long-term storage.

Role in T-Cell Activation and T1D Research

BDC2.5 mimotope 1040-63 is utilized to investigate the antigen-specific activation of BDC2.5 T-cells.[4][5][6] These T-cells are highly diabetogenic and their interaction with their cognate antigen is a critical event in the pathogenesis of T1D in the NOD mouse model. The mimotope is presented by the MHC class II molecule I-A^{g7} on antigen-presenting cells (APCs) to the BDC2.5 TCR.[7] This interaction triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and the secretion of pro-inflammatory cytokines, which contribute to the autoimmune attack on pancreatic islets.

The use of this mimotope allows researchers to:

- Study the specific mechanisms of T-cell activation in an autoimmune context.
- Screen for potential therapeutic agents that can block or modulate this pathogenic T-cell response.
- Investigate the role of different APCs in activating diabetogenic T-cells.
- Explore the signaling pathways involved in T-cell-mediated autoimmunity.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing **BDC2.5 mimotope 1040-63** to stimulate BDC2.5 T-cells.

Table 1: In Vitro BDC2.5 T-Cell Proliferation in Response to Mimotope 1040-63

Study	Cell Type	Mimotope Concentration	Stimulation Index (vs. no peptide)	Reference
Hu et al.	Purified CD4+ BDC2.5 T-cells co-cultured with irradiated NOD APCs	Not specified	~35	[1]
Holler et al.	BDC2.5/NOD splenocytes	1 µg/mL	~150,000 cpm (vs. <10,000 cpm control)	[5]

Table 2: In Vitro Cytokine Production by BDC2.5 T-Cells Stimulated with Mimotope 1040-63

Study	Cell Type	Mimotope Concentration	Cytokine Measured	Result	Reference
Holler et al.	BDC2.5/NOD splenocytes	1 µg/mL	IL-2	~1,200 pg/mL (vs. <100 pg/mL control)	[5]
Hu et al.	Spleen, MLN, and PLN cells from hCD20-BDC2.5NOD mice	10 ng/mL	TNF-α, IFN-γ, IL-17	Increased percentage of cytokine-producing CD4+ T-cells	[1]

Experimental Protocols

BDC2.5 T-Cell Proliferation Assay

This protocol outlines the steps for measuring the proliferation of BDC2.5 T-cells in response to stimulation with mimotope 1040-63 using a [³H]-thymidine incorporation assay.

Materials:

- BDC2.5 TCR transgenic NOD mouse spleen
- **BDC2.5 mimotope 1040-63**
- Complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
- 96-well flat-bottom culture plates
- [³H]-thymidine
- Cell harvester and scintillation counter

Methodology:

- Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic NOD mouse.
- Adjust the cell concentration to 2×10^6 cells/mL in complete RPMI medium.
- Plate 100 µL of the cell suspension (2×10^5 cells) into each well of a 96-well flat-bottom plate.
- Prepare serial dilutions of **BDC2.5 mimotope 1040-63** in complete RPMI medium.
- Add 100 µL of the mimotope dilutions to the appropriate wells. Include a "no peptide" control.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
- Pulse the cells by adding 1 µCi of [³H]-thymidine to each well approximately 16-18 hours before harvesting.

- Harvest the cells onto glass fiber filters using a cell harvester.
- Measure the incorporation of [³H]-thymidine using a scintillation counter.
- Calculate the stimulation index by dividing the counts per minute (cpm) of the stimulated wells by the cpm of the unstimulated control wells.

Intracellular Cytokine Staining for Flow Cytometry

This protocol describes how to identify and quantify cytokine-producing BDC2.5 T-cells after stimulation with mimotope 1040-63.

Materials:

- BDC2.5 TCR transgenic NOD mouse spleen
- **BDC2.5 mimotope 1040-63**
- Complete RPMI medium
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2)
- Flow cytometer

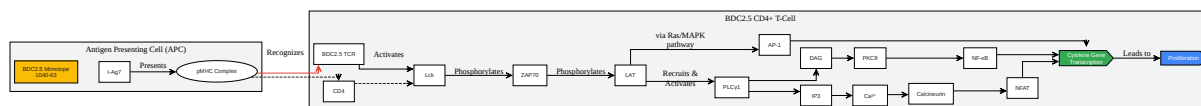
Methodology:

- Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic NOD mouse.
- Adjust the cell concentration to $1-2 \times 10^6$ cells/mL in complete RPMI medium.
- Add the cells to culture tubes or a 96-well plate.

- Stimulate the cells with **BDC2.5 mimotope 1040-63** (e.g., 10 ng/mL) for a designated period (typically 4-6 hours) at 37°C in a humidified 5% CO₂ incubator. Include an unstimulated control.
- Add a protein transport inhibitor for the final 4 hours of stimulation to trap cytokines intracellularly.
- Harvest the cells and wash with PBS.
- Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD4) in the dark at 4°C.
- Wash the cells to remove unbound antibodies.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular targets.
- Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies in the dark at room temperature or 4°C.
- Wash the cells to remove unbound antibodies.
- Resuspend the cells in FACS buffer.
- Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4⁺ T-cell population.

Visualizations

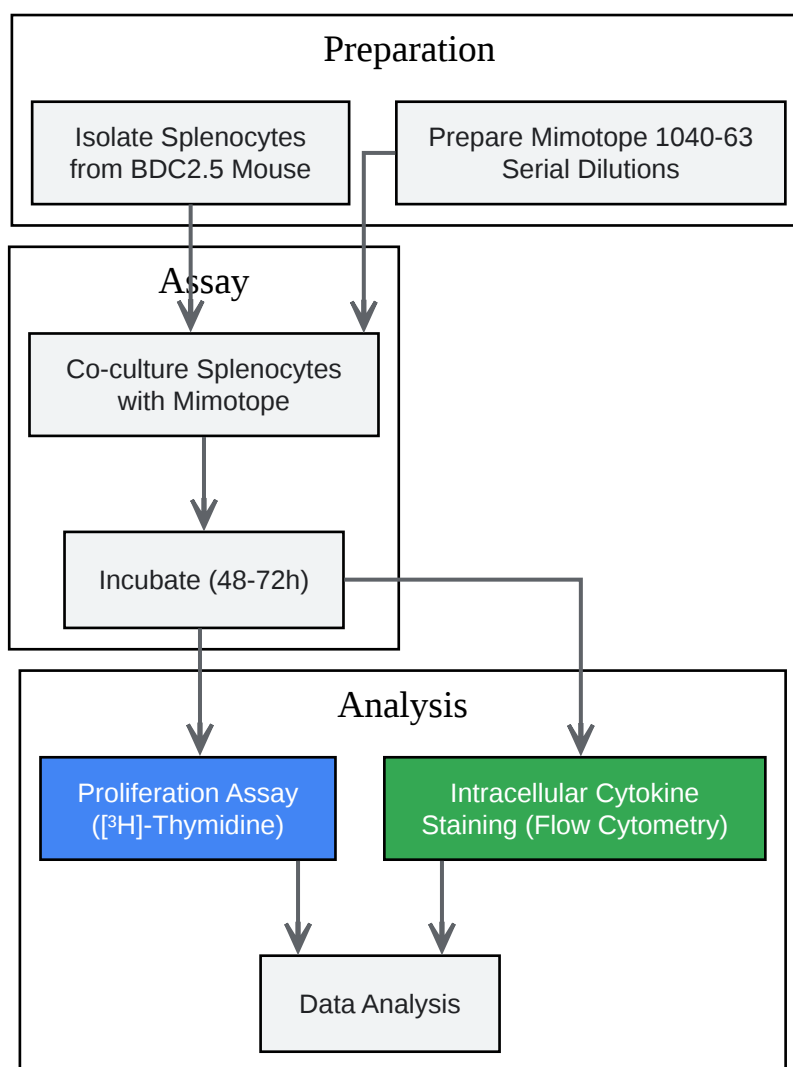
Signaling Pathway



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Caption: BDC2.5 TCR engagement with mimotope 1040-63 presented by I-A^g7 initiates downstream signaling, leading to T-cell activation, cytokine production, and proliferation.

Experimental Workflow



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Caption: General experimental workflow for assessing BDC2.5 T-cell responses to mimotope 1040-63.

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References

- 1. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory CD4+ T cells redirected against pathogenic CD8+ T cells protect NOD mice from development of autoimmune diabetes [frontiersin.org]
- 3. Status of autoimmune diabetes 20-year after generation of BDC2.5-TCR transgenic non-obese diabetic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. BDC2.5 Mimotope 1040-63 - 1 mg [anaspec.com]
- 7. I-A(g7) BDC2.5 mimotope | CRB1001281 | Biosynth [biosynth.com]
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